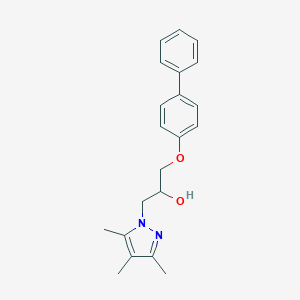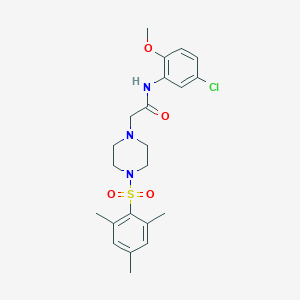
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CMPB" and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of CMPB involves its ability to bind to specific proteins and modulate their activity. In the case of TRPM8, CMPB has been shown to bind to the protein and inhibit its activity, leading to a decrease in pain sensation and an increase in body temperature.
Biochemical and Physiological Effects
CMPB has been shown to have several biochemical and physiological effects in various biological systems. For example, CMPB has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
CMPB has several advantages as a research tool, including its high potency and specificity for certain proteins. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research involving CMPB. These include further studies to understand its mechanism of action, the development of more potent and specific analogs, and the exploration of its potential therapeutic applications in various diseases.
In conclusion, CMPB is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important tool for studying various biological processes. Further research is needed to fully understand its potential applications in various diseases.
合成法
The synthesis of CMPB involves several steps, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with pyridine-2-methanol to form the intermediate product. This intermediate product is then reacted with ammonia to form the final product, CMPB.
科学的研究の応用
CMPB has been used in scientific research as a tool to study the role of certain proteins in various biological processes. For example, CMPB has been used to study the role of the protein TRPM8 in pain sensation and thermoregulation.
特性
IUPAC Name |
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYUGKUGXALFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B500331.png)
![N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B500334.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B500335.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide](/img/structure/B500341.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500342.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500343.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B500345.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500349.png)